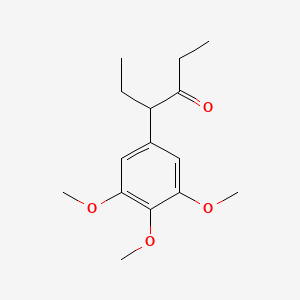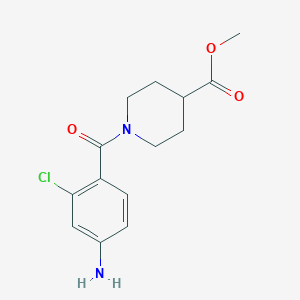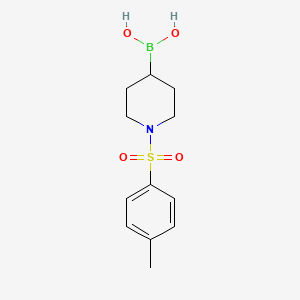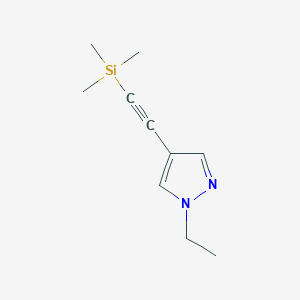
1-ethoxymethyl-2-tributylstannanyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxymethyl-2-tributylstannanyl-1H-imidazole is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. This compound is characterized by the presence of an ethoxymethyl group and a tributylstannanyl group attached to the imidazole ring. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
The synthesis of 1-ethoxymethyl-2-tributylstannanyl-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as imidazole, ethoxymethyl chloride, and tributyltin chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Synthetic Route: The ethoxymethyl group is introduced to the imidazole ring through a nucleophilic substitution reaction, followed by the addition of the tributylstannanyl group via a stannylation reaction.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the final compound in high purity.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-Ethoxymethyl-2-tributylstannanyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where the ethoxymethyl or tributylstannanyl groups are replaced by other functional groups using appropriate reagents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Ethoxymethyl-2-tributylstannanyl-1H-imidazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is used in biological studies to investigate the interactions of imidazole derivatives with biological targets, such as enzymes and receptors.
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-ethoxymethyl-2-tributylstannanyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-Ethoxymethyl-2-tributylstannanyl-1H-imidazole can be compared with other similar compounds, such as:
1-Methoxymethyl-2-tributylstannanyl-1H-imidazole: This compound has a methoxymethyl group instead of an ethoxymethyl group, leading to differences in chemical reactivity and biological activity.
1-Ethoxymethyl-2-trimethylstannanyl-1H-imidazole: This compound has a trimethylstannanyl group instead of a tributylstannanyl group, affecting its steric and electronic properties.
1-Ethoxymethyl-2-tributylsilyl-1H-imidazole: This compound has a tributylsilyl group instead of a tributylstannanyl group, resulting in different chemical and physical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
438554-19-9 |
|---|---|
Fórmula molecular |
C18H36N2OSn |
Peso molecular |
415.2 g/mol |
Nombre IUPAC |
tributyl-[1-(ethoxymethyl)imidazol-2-yl]stannane |
InChI |
InChI=1S/C6H9N2O.3C4H9.Sn/c1-2-9-6-8-4-3-7-5-8;3*1-3-4-2;/h3-4H,2,6H2,1H3;3*1,3-4H2,2H3; |
Clave InChI |
VESNZTSUWJLVIF-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C1=NC=CN1COCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[4-Methoxy-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13992718.png)
![4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinazoline-2-carboxamide](/img/structure/B13992730.png)
![4-[(2-hydroxybenzoyl)amino]butanoic Acid](/img/structure/B13992732.png)


![1-[4-(Bromomethyl)-2-thiazolyl]piperidine](/img/structure/B13992744.png)

![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]but-2-enoic acid](/img/structure/B13992753.png)


